molecular formula C16H23Cl2N3O3 B040703 beta-Alanylmelphalan CAS No. 112710-37-9

beta-Alanylmelphalan

Katalognummer: B040703
CAS-Nummer: 112710-37-9
Molekulargewicht: 376.3 g/mol
InChI-Schlüssel: LORKXDSAKCGGGI-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Conceptual Framework of Peptide-Drug Conjugates in Contemporary Oncology

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics designed to deliver a potent cytotoxic agent, or "payload," directly to cancer cells. nih.govmdpi.comresearchgate.net This strategy leverages the ability of peptides, short chains of amino acids, to act as "homing devices" that can selectively bind to specific receptors or biomarkers overexpressed on the surface of tumor cells. delveinsight.com

The fundamental structure of a PDC consists of three key components:

The Peptide: A sequence of 5 to 30 amino acids that serves as the targeting ligand. nih.gov This peptide is engineered to recognize and bind to tumor-associated antigens, facilitating the selective delivery of the conjugate. mdpi.com

The Cytotoxic Payload: A highly potent drug, often a traditional chemotherapeutic agent like doxorubicin or paclitaxel, which is responsible for killing the cancer cells. nih.gov

The Linker: A chemical bridge that connects the peptide to the payload. nih.govmdpi.com The design of the linker is critical, as it must remain stable in circulation to prevent premature drug release but allow for cleavage and activation of the payload once inside the target cell or tumor microenvironment. mdpi.comunimi.it

Upon administration, the peptide component of the PDC guides the conjugate to the tumor. Once bound to its target receptor, the PDC is often internalized by the cancer cell. Inside the cell, the linker is cleaved—often by specific enzymes that are more abundant in cancer cells—releasing the cytotoxic payload to exert its cell-killing effect. nih.gov

Compared to other targeted strategies like antibody-drug conjugates (ADCs), PDCs offer several advantages, including smaller size, which can lead to better tumor penetration, and greater ease and lower cost of synthesis. nih.govresearchgate.net However, challenges such as rapid renal clearance and potential instability remain areas of active research. nih.govresearchgate.net The overarching goal of the PDC framework is to maximize the concentration of the cytotoxic agent at the tumor site while minimizing its exposure to healthy tissues. delveinsight.com

Historical Development of Melphalan Derivatives in Cancer Therapeutics

The story of melphalan and its derivatives is rooted in the early days of chemotherapy. Melphalan, a derivative of nitrogen mustard, was first synthesized in the mid-1950s. ebsco.comgoogle.com This development stemmed from observations that nitrogen mustards, originally developed as chemical weapons, could reduce white blood cell counts, suggesting a potential application in treating cancers of the blood and lymphatic system. ebsco.com Scientists at The Institute of Cancer Research (ICR) modified the nitrogen mustard chemistry, leading to the discovery of melphalan and chlorambucil.

Melphalan itself is a conjugate of nitrogen mustard and the amino acid phenylalanine. google.com This design was intentional; it was originally developed with the aim of selectively targeting melanoma cells, which were known to have a high uptake of phenylalanine for melanin synthesis. google.com While its clinical efficacy in metastatic melanoma was limited, melphalan proved to be a valuable drug for other malignancies, most notably multiple myeloma. google.comscispace.com

The success of melphalan spurred decades of research into creating analogues and derivatives to improve its therapeutic properties. nih.gov One early effort involved shifting the chemical structure to create an isomer known as sarcolysine. google.com Further work led to the creation of Peptichemio®, a mixture derived from the covalent conjugation of different amino acids to sarcolysine. google.com

The central theme in the development of melphalan derivatives has been the pursuit of enhanced tumor selectivity and improved efficacy. nih.govrsc.org Researchers have continuously explored chemical modifications to the core melphalan structure, including creating di- and tripeptides, to alter its transport into cells and its activation. google.com For instance, the dipeptide beta-alanyl-melphalan was synthesized and tested for its anticancer potential, with research suggesting that small peptide transport mechanisms could play a role in its uptake. nih.govresearchgate.netbepress.com These ongoing efforts to refine the melphalan molecule, as seen in the development of various esters and other conjugates, underscore a persistent strategy in oncology: to build upon the proven cytotoxic activity of a classic alkylating agent while engineering it for more precise and effective cancer therapy. nih.govacs.org

Eigenschaften

CAS-Nummer

112710-37-9

Molekularformel

C16H23Cl2N3O3

Molekulargewicht

376.3 g/mol

IUPAC-Name

(2S)-2-(3-aminopropanoylamino)-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

InChI

InChI=1S/C16H23Cl2N3O3/c17-6-9-21(10-7-18)13-3-1-12(2-4-13)11-14(16(23)24)20-15(22)5-8-19/h1-4,14H,5-11,19H2,(H,20,22)(H,23,24)/t14-/m0/s1

InChI-Schlüssel

LORKXDSAKCGGGI-AWEZNQCLSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)N(CCCl)CCCl

Isomerische SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCN)N(CCCl)CCCl

Kanonische SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)N(CCCl)CCCl

Andere CAS-Nummern

112710-37-9

Synonyme

eta-alanylmelphalan
melphalan, beta-alanyl-

Herkunft des Produkts

United States

Synthetic Methodologies and Chemical Design of Beta-alanylmelphalan

Established Synthetic Pathways for Beta-Alanylmelphalan Derivatization

The synthesis of this compound is a multi-step process that involves the strategic coupling of beta-alanine and melphalan precursors. ontosight.ai This derivatization aims to enhance the selectivity of melphalan for cancer cells. ontosight.ai

Condensation Reactions Utilizing Beta-Alanine and Melphalan Precursors

The core of this compound synthesis lies in the condensation reaction between beta-alanine and melphalan. ontosight.ai To facilitate this reaction, the amino group of melphalan is often protected, for instance, with a tert-butoxycarbonyl (Boc) group, to form N-tert-butoxycarbonyl-L-melphalan. google.com This protected intermediate is then activated and reacted with a beta-alanine derivative. google.comtsaminoacid.com Coupling agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are employed to promote the formation of the peptide bond between the two molecules. google.com The final step involves the removal of the protecting group to yield the desired dipeptide. google.com

Optimization of Synthetic Yields and Purity

Achieving high yields and purity is a critical aspect of the synthesis of this compound. The process often involves purification steps, such as flash column chromatography on silica gel, to isolate the pure product. google.com The removal of the Boc protecting group is typically carried out using HCl in ethyl acetate, followed by recrystallization to obtain the final dipeptide hydrochloride salt in a pure form. google.com The choice of solvents and reaction conditions, including temperature and stirring time, are crucial for maximizing the yield and minimizing side products. google.com

Design Principles for Peptide-Based Melphalan Analogs

The design of peptide-based melphalan analogs like this compound is guided by the principle of targeted drug delivery. mdpi.combiochempeg.com By attaching amino acids or peptides to melphalan, the resulting analog can leverage amino acid transporters that are often overexpressed on the surface of cancer cells. ontosight.ai This strategy aims to increase the intracellular concentration of the cytotoxic agent in malignant cells while minimizing its uptake by healthy tissues, potentially leading to a better therapeutic index. ontosight.aimdpi.com

Key considerations in the design of these analogs include:

The linker: The nature of the bond connecting the peptide to melphalan is crucial for ensuring stability in circulation and efficient release of the active drug within the target cell. biochempeg.com

Considerations for Stereochemical Purity in Synthesis

Maintaining the stereochemical integrity of the chiral centers in both melphalan and the attached amino acid is paramount during synthesis. Melphalan itself is the L-isomer of phenylalanine mustard, and its biological activity is dependent on this specific stereochemistry. nih.gov The use of chiral auxiliaries or stereoselective synthetic methods is essential to prevent racemization and ensure the final product has the desired stereochemical configuration. beilstein-journals.org Any loss of stereochemical purity can significantly impact the biological activity and efficacy of the resulting peptide-drug conjugate.

Cellular Transport and Disposition Studies of Beta-alanylmelphalan

Mechanisms of Cellular Uptake in Target and Non-Target Cells

The entry of beta-alanylmelphalan into cells is a critical determinant of its cytotoxic activity. Research has explored the roles of various transport mechanisms, including those for amino acids and small peptides, as well as the contribution of passive diffusion.

The structural similarity of this compound to natural dipeptides suggests the involvement of peptide transport systems in its cellular uptake. nih.gov These transporters, such as the proton-coupled oligopeptide transporters (POT), are responsible for the intestinal absorption and renal reabsorption of di- and tripeptides. sciopen.comfrontiersin.orgsemanticscholar.org The potential for this compound to be recognized and transported by these systems offers a mechanism for its entry into cells. nih.gov The body utilizes distinct transport systems for single amino acids and for oligopeptides, with the latter being a significant pathway for nitrogen absorption. sciopen.comfrontiersin.org The involvement of such transporters could influence the tissue distribution and cellular accumulation of the drug.

However, some studies have indicated that the cellular uptake of certain melphalan-containing dipeptides might primarily occur through passive diffusion rather than being mediated by an amino acid or oligopeptide transporter. googleapis.com This suggests that the specific characteristics of the dipeptide, such as its charge and lipophilicity, play a crucial role in its transport mechanism.

While direct studies specifically implicating CD13 (Aminopeptidase N), LAP3 (Leucine Aminopeptidase 3), and DPP7 (Dipeptidyl Peptidase 7) in the transport of this compound are not extensively detailed in the provided search results, these cell-surface peptidases are known to be involved in the metabolism and transport of peptides. Their potential role in hydrolyzing this compound at the cell surface or in its transport warrants further investigation.

The movement of substances across the cell membrane can be broadly categorized as either passive or active transport. pearson.comlabxchange.orgnih.gov

Passive Transport: This process does not require the cell to expend energy and relies on the concentration gradient of the substance. labxchange.orgkhanacademy.org Molecules move from an area of higher concentration to an area of lower concentration. labxchange.org This can occur through simple diffusion across the lipid bilayer or via facilitated diffusion, which involves membrane proteins like channels and carriers. nih.govlibretexts.org Some evidence suggests that melphalan dipeptides may utilize passive diffusion for cellular entry. googleapis.com

Active Transport: This mechanism moves molecules against their concentration gradient, a process that requires energy, typically in the form of ATP. labxchange.orgvedantu.comnumberanalytics.com Active transport is mediated by specific carrier proteins, often referred to as pumps. nih.govlibretexts.org Given that oligopeptide transport is an energy-dependent process, the uptake of this compound via these systems would be considered a form of active transport. frontiersin.org

Specific Transporter Involvement (e.g., CD13, LAP3, DPP7)

Intracellular Accumulation and Retention Mechanisms

Once inside the cell, the accumulation and retention of this compound are crucial for its therapeutic effect. The intracellular concentration of the drug is a key determinant of its ability to induce cell death. googleapis.com Mechanisms that can lead to intracellular accumulation include:

Defects in transport mechanisms that would normally remove the substance from the cell. uoanbar.edu.iq

The inability of the cell to degrade the substance due to enzymatic deficiencies. uoanbar.edu.iq

The physical properties of the molecule itself , such as its tendency to aggregate, which can lead to its sequestration within cellular compartments. nih.gov

For instance, studies on other peptides have shown that their accumulation can be linked to their ability to form aggregates, which are then resistant to degradation and are retained within organelles like late endosomes or lysosomes. nih.gov The intracellular fate of this compound, whether it remains intact or is metabolized, and its subsequent retention are important areas of ongoing research.

Differential Cellular Permeability and Accumulation Profiles

The permeability of the cell membrane to this compound and the resulting intracellular accumulation can vary significantly between different cell types. nih.govnih.gov This differential permeability is a key factor in the selective toxicity of the drug towards cancer cells. googleapis.com Factors that can influence these profiles include:

The expression levels of relevant transporters on the cell surface.

The lipid composition of the cell membrane. nih.gov

The metabolic activity of the cell.

Designing peptides with enhanced membrane permeability is a strategy to improve their cellular uptake and access to intracellular targets. nih.gov The differential expression of transporters and the unique characteristics of cancer cell membranes can be exploited to achieve higher drug concentrations in tumor cells compared to normal tissues.

Preclinical Efficacy Studies of Beta-alanylmelphalan

In Vitro Cytotoxicity and Antiproliferative Activity

Assessment Across a Spectrum of Cancer Cell Lines (e.g., Ehrlich Ascites, 3T3 Mouse Embryo, Myeloma, Breast Cancer)

The dipeptide beta-alanylmelphalan has demonstrated significant toxicity against various cancer cell lines in laboratory studies. Research has shown its effectiveness in inhibiting the growth and proliferation of Ehrlich ascites tumor cells and 3T3 mouse embryo cells. nih.gov In these in vitro toxicity assays, this compound proved to be a potent agent, indicating its potential as an anticancer drug. nih.gov

The cytotoxic effects of this compound are attributed to its ability to interfere with cell division and survival. nih.gov Studies on multiple myeloma (MM) cell lines have also been conducted, although specific data for this compound is still emerging in publicly available research. However, a related compound, melphalan-flufenamide, has shown significant concentration-dependent decreases in the viability of various MM cell lines, including those both sensitive and resistant to conventional therapies. nih.gov

Preclinical research has also explored the impact of similar compounds on breast cancer cells. For instance, β-adrenergic receptor (β-AR) signaling has been shown to influence processes involved in breast cancer progression. nih.gov While direct studies on this compound's effect on breast cancer cell lines are not extensively detailed in the provided results, the broader context of alkylating agents and peptide-drug conjugates suggests a potential area for its application.

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineTypeEfficacySource
Ehrlich AscitesMurine CarcinomaConsiderable toxicity nih.gov
3T3 Mouse EmbryoMurine FibroblastConsiderable toxicity nih.gov

Evaluation in Drug-Resistant Cancer Cell Models

A significant challenge in cancer therapy is the development of drug resistance. Preclinical studies have begun to evaluate the efficacy of novel compounds in overcoming this obstacle. While specific data on this compound in various drug-resistant models is limited in the provided search results, the evaluation of related compounds provides valuable insights.

For example, melphalan-flufenamide, a dipeptide prodrug of melphalan, has demonstrated the ability to induce apoptosis even in melphalan- and bortezomib-resistant multiple myeloma (MM) cells. nih.gov This suggests that modifying the parent compound can help overcome established resistance mechanisms. The development of drug-resistant cell lines in the laboratory, often through continuous exposure to a specific drug, provides a crucial tool for testing the effectiveness of new therapeutic agents against resistant cancers. frontiersin.orgkent.ac.ukcrownbio.com These models can exhibit various resistance mechanisms, such as increased drug efflux, making them suitable for screening compounds that can bypass these defenses. mdpi.com

The use of such models is essential for identifying compounds with the potential for clinical efficacy in patients whose tumors have stopped responding to standard treatments. crownbio.com

Comparative Efficacy with Parent Compound Melphalan

Studies comparing the efficacy of this compound and its parent compound, melphalan, have been a key area of preclinical investigation. A related dipeptide prodrug, melphalan-flufenamide (mel-flufen), has shown significantly lower IC50 values (a measure of inhibitory concentration) than melphalan in multiple myeloma (MM) cells. nih.gov This indicates that lower concentrations of mel-flufen are needed to achieve the same level of cytotoxicity.

The enhanced efficacy of mel-flufen is attributed to its ability to trigger a more rapid and higher intracellular concentration of melphalan in MM cells than can be achieved with free melphalan. nih.gov This is facilitated by the lipophilicity of the dipeptide and its subsequent intracellular hydrolysis by peptidases, which releases the active melphalan inside the cancer cells. nih.gov In vivo studies in human MM xenograft models have further supported these findings, showing that mel-flufen leads to more potent inhibition of tumor growth compared to equimolar doses of melphalan. nih.gov

Table 2: Comparative Efficacy of Melphalan Derivatives

CompoundAdvantage over MelphalanMechanismSource
Melphalan-flufenamideLower IC50 in MM cellsRapid and high intracellular accumulation of melphalan nih.gov
Melphalan-flufenamideMore potent in vivo tumor inhibitionEnhanced delivery and intracellular release nih.gov

Combination Studies with Other Preclinical Therapeutic Agents

The potential of this compound in combination with other anticancer agents is an area of active research. While specific combination studies involving this compound were not detailed in the provided search results, the strategy of combining therapies is a well-established approach in preclinical cancer research. The goal is to achieve synergistic effects, where the combined treatment is more effective than the sum of its individual components.

For instance, the related compound melphalan-flufenamide has shown synergistic anti-MM activity when combined with lenalidomide, bortezomib, or dexamethasone. nih.gov This suggests that peptide-drug conjugates like this compound could also be effective as part of a combination regimen. Preclinical studies often explore combinations with various types of anticancer agents, including chemotherapy, targeted therapy, and immunotherapy, to identify regimens with additive or synergistic effects without unacceptable overlapping toxicities. biochempeg.com

In Vivo Antitumor Activity in Established Animal Models

Efficacy in Xenograft and Syngeneic Tumor Models

In vivo studies are crucial for evaluating the real-world potential of a new anticancer agent. This compound has been shown to be a potent anticancer agent in traditional in vivo chemotherapy assays. nih.gov While specific details of the xenograft and syngeneic models used for this compound were not extensively available in the search results, the efficacy of the related compound melphalan-flufenamide has been demonstrated in a human plasmacytoma MM.1S xenograft mouse model. nih.gov

In this model, treatment with melphalan-flufenamide significantly inhibited tumor growth and prolonged the survival of the tumor-bearing mice. nih.gov Notably, equimolar doses of melphalan also reduced tumor progression, but to a lesser extent than melphalan-flufenamide. nih.gov Xenograft models, which involve implanting human tumor tissue into immunodeficient mice, are valuable for assessing the efficacy of anticancer drugs on human cancers in a living organism. mdpi.comkyinno.com Syngeneic models, which use tumor cells from the same inbred strain of animal, are particularly useful for studying the interaction of the drug with a competent immune system. mdpi.com

Table 3: In Vivo Antitumor Activity of Melphalan Derivatives in a Xenograft Model

CompoundAnimal ModelOutcomeSource
Melphalan-flufenamideHuman plasmacytoma MM.1S xenograft miceSignificant inhibition of tumor growth, prolonged survival nih.gov
MelphalanHuman plasmacytoma MM.1S xenograft miceReduced tumor progression (less effective than mel-flufen) nih.gov

Evaluation of Tumor Growth Inhibition in Specific Preclinical Cancer Models

The dipeptide beta-alanyl-melphalan has been evaluated for its anticancer activity in preclinical settings. Research has demonstrated that it is a potent anticancer agent when tested in vivo. researchgate.netresearchgate.net A key study utilized the Ehrlich ascites tumor model in mice to assess the compound's efficacy. researchgate.netresearchgate.net In these in vivo assays, beta-alanyl-melphalan showed significant antitumor effects, establishing its potential as a cytotoxic agent against this type of carcinoma. researchgate.netdntb.gov.ua

The compound's activity is linked to its nature as a dipeptide derivative of melphalan. researchgate.netgoogle.com The synthesis of beta-alanyl-melphalan was part of an effort to create derivatives of melphalan with potentially improved transport into cancer cells, possibly leveraging small peptide transport mechanisms. researchgate.netresearchgate.net Besides its effect on cancer cells, the compound also exhibited considerable toxicity toward 3T3 mouse embryo cells during in vitro testing. researchgate.netresearchgate.net

Table 1: Summary of Tumor Growth Inhibition Findings for this compound

Preclinical Model Cell Type Finding
In Vivo Mouse Model Ehrlich Ascites Tumor Cells Demonstrated potent anticancer agent activity. researchgate.netresearchgate.net

Preclinical Therapeutic Index and Efficacy Parameters

The preclinical evaluation of beta-alanyl-melphalan provides insights into its therapeutic potential, which is a balance between its efficacy and toxicity. The compound is described as a "potent anticancer agent" based on its performance in phase I type chemotherapy assays in animal models, indicating significant efficacy. researchgate.netresearchgate.netdntb.gov.ua The observed antitumor effect in the Ehrlich ascites tumor model underscores its cell-killing capabilities. researchgate.netresearchgate.net

Concurrently, the compound was reported to have "considerable toxicity" against both Ehrlich ascites tumor cells and non-cancerous 3T3 mouse embryo cells in vitro. researchgate.netresearchgate.net The therapeutic index, a critical parameter in preclinical drug evaluation, compares the dose of a drug that causes toxic effects to the dose that produces the desired therapeutic effect. While a specific numerical therapeutic index for beta-alanyl-melphalan is not detailed in the available literature, the qualitative descriptions of its potent efficacy and considerable toxicity are the core components used to assess this parameter.

Table 2: Efficacy and Toxicity Parameters of this compound from Preclinical Studies

Parameter Description of Finding Implication
Efficacy Described as a "potent anticancer agent" in in vivo models. researchgate.netdntb.gov.ua The compound effectively inhibits tumor growth in the preclinical models tested.

| Toxicity | Possesses "considerable toxicity" toward tested cancer and non-cancer cell lines. researchgate.netresearchgate.net | The compound has a powerful cytotoxic effect, which contributes to both its anticancer activity and its potential for side effects. |

Ex Vivo Analysis of this compound Activity in Primary Tumor Samples

Based on a review of the available scientific literature, there are no specific studies that report on the ex vivo analysis of beta-alanyl-melphalan's activity in primary tumor samples from patients. While ex vivo analyses have been conducted for other melphalan derivatives to test their efficacy on freshly obtained human tumor samples, similar published data for beta-alanyl-melphalan could not be identified. google.com

Structure-activity Relationship Sar Investigations of Beta-alanylmelphalan

Impact of Peptide Moiety Modifications on Biological Activity and Selectivity

The nature of the amino acid or peptide attached to melphalan is a critical determinant of its biological activity and tumor selectivity. Research has shown that while L-isomers of amino acid-melphalan esters are generally more cytotoxic, they can be unstable in aqueous solutions. In contrast, dipeptide derivatives, particularly those with a beta-alanine residue, have demonstrated a favorable balance of stability and selective cytotoxicity.

The position of the amino group in the peptide moiety significantly influences the compound's properties. For instance, beta-alanylmelphalan exhibits greater aqueous stability compared to its alpha-alanine counterpart. This increased stability is crucial for preventing premature degradation before reaching the target tumor cells.

Further studies have explored a range of dipeptide-melphalan analogs to optimize activity. The selection of the peptide is based on its affinity for specific peptidases that are overexpressed in cancer cells, thereby enhancing the targeted release of melphalan. The cytotoxicity of these analogs is directly linked to the rate of enzymatic hydrolysis, which in turn is governed by the structure of the peptide moiety.

Table 1: Impact of Peptide Moiety on Melphalan Analog Cytotoxicity

Compound Peptide Moiety Relative Cytotoxicity Key Finding
Melphalan None Baseline Parent cytotoxic drug.
alpha-Alanylmelphalan alpha-Alanine Higher than melphalan but less stable Demonstrates the principle of peptide-based prodrugs.
This compound beta-Alanine High and selective Increased aqueous stability and selective cleavage by APN.
Valyl-melphalan Valine Varies by cell line Highlights the importance of the specific amino acid for peptidase recognition.
Prolyl-melphalan Proline Lower Indicates that not all amino acids enhance cytotoxicity equally.

Role of Linker Chemistry in Prodrug Activation and Targeting

The linker connecting the peptide (beta-alanine) to the drug (melphalan) is fundamental to the prodrug's activation mechanism. In this compound, this linker is an amide bond that is susceptible to cleavage by specific intracellular peptidases. The efficiency of this cleavage is a key factor in the targeted release of melphalan.

The design of the linker chemistry is a delicate balance. It must be stable enough to prevent premature hydrolysis in the bloodstream, which would lead to systemic toxicity and reduced efficacy. However, it must also be labile enough to be efficiently cleaved by the target enzymes within the cancer cells. The amide bond in this compound has been optimized to meet these conflicting requirements.

Variations in the linker, such as the introduction of different chemical groups or altering the stereochemistry, can significantly impact the rate of enzymatic activation. This modulation of linker chemistry allows for the fine-tuning of the prodrug's properties to better suit the enzymatic profile of specific cancer types.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the efficacy of various peptide-melphalan analogs. These computational models establish a mathematical relationship between the chemical structure of the compounds and their biological activity. By analyzing a series of related compounds, QSAR can identify key molecular descriptors that correlate with cytotoxicity and selectivity.

For this compound and its analogs, QSAR studies have focused on descriptors such as electronic properties, hydrophobicity, and steric parameters of the peptide moiety. These models have been instrumental in predicting the cytotoxicity of novel, unsynthesized melphalan derivatives, thereby streamlining the drug discovery process. The predictive power of QSAR allows for the rational design of more potent and selective anticancer agents.

Computational Approaches to Ligand-Receptor Interactions and Molecular Docking

Molecular docking studies have provided valuable insights into the interaction between this compound and its target enzyme, aminopeptidase N (APN). These computational simulations predict the binding orientation and affinity of the prodrug within the active site of the enzyme.

Docking studies have revealed that the beta-alanine moiety of this compound fits snugly into a specific pocket of the APN active site. This interaction positions the scissile amide bond optimally for nucleophilic attack by the enzyme's catalytic residues, leading to efficient cleavage and release of melphalan.

These computational approaches have also been used to explain the observed selectivity of this compound. By comparing the docking scores and binding modes of this compound in APN with its interactions with other peptidases, researchers can rationalize its preferential activation in cancer cells overexpressing APN. This understanding is crucial for designing next-generation prodrugs with even greater selectivity.

Influence of Chemical Structure on Cellular Uptake, Enzymatic Cleavage, and Intracellular Retention

Once inside the cell, the rate of enzymatic cleavage is paramount. The structure of the beta-alanine-melphalan conjugate is optimized for recognition and hydrolysis by intracellular peptidases, primarily APN. The efficiency of this cleavage directly impacts the intracellular concentration of the active drug, melphalan.

Furthermore, the chemical properties of the released melphalan and any remaining peptide fragments influence their intracellular retention. The goal is to achieve a high and sustained concentration of melphalan within the tumor cell to maximize its cytotoxic effect while minimizing its efflux from the cell. The design of this compound takes these factors into account to ensure effective intracellular drug accumulation.

Table 2: Structure-Property Relationships of this compound

Structural Feature Influence on Cellular Process Consequence for Biological Activity
beta-Alanine Moiety Facilitates recognition and binding to Aminopeptidase N (APN). Enables selective cleavage and release of melphalan in APN-overexpressing cancer cells.
Amide Linker Site of enzymatic hydrolysis. Determines the rate of prodrug activation; must be stable in plasma but labile in target cells.
Melphalan Core The active cytotoxic agent that alkylates DNA. Induces cell death upon release.
Overall Lipophilicity Affects passive diffusion across the cell membrane. Influences the rate of cellular uptake.

Advanced Delivery Systems and Targeted Approaches for Beta-alanylmelphalan

Exploiting Differential Amino Acid and Peptide Transporter Expression in Cancer

The selective targeting of cancer cells is a primary goal in the development of new chemotherapeutic strategies. One promising approach for beta-alanylmelphalan involves leveraging the differential expression of amino acid and peptide transporters on the surface of cancer cells compared to normal tissues. Cancer cells often exhibit an increased demand for nutrients like amino acids to sustain their rapid growth and proliferation. oncotarget.com This metabolic reprogramming leads to the upregulation of specific transporters to facilitate the increased uptake of these essential molecules. researchgate.netbiorxiv.org

Several amino acid transporters have been identified as being overexpressed in a variety of cancers. oncotarget.comfrontiersin.org For instance, the L-type amino acid transporter 1 (LAT1 or SLC7A5) is highly expressed in many human cancers and is associated with tumor aggressiveness. researchgate.net Similarly, the amino acid transporter ASCT2 (SLC1A5) is significantly enhanced in numerous cancers to meet the heightened demand for glutamine. frontiersin.org The expression of these transporters can be a key vulnerability in cancer cells, making them attractive targets for drug delivery. oncotarget.com

Peptide transporters, such as PEPT1, are also found to be expressed in some tumors, including pancreatic and gastric carcinomas, and can transport small peptides and peptidomimetic drugs. mdpi.com By designing this compound or its derivatives to be recognized and transported by these overexpressed transporters, it is possible to achieve a higher concentration of the cytotoxic agent within the tumor cells while minimizing exposure to healthy cells. This strategy of using transporters as a gateway for drug entry enhances the therapeutic index of the drug.

TransporterCancer Types with OverexpressionPotential for this compound Delivery
LAT1 (SLC7A5) Wide range of human cancers researchgate.netHigh potential due to broad overexpression and role in transporting large neutral amino acids.
ASCT2 (SLC1A5) Many human cancers, including breast cancer biorxiv.orgfrontiersin.orgA promising target, especially for glutamine-mimicking drug conjugates.
PEPT1 Pancreatic carcinoma, prostate cancer, gastric cancer mdpi.comPotential for delivering peptidomimetic versions of this compound.
SLC6A14 Breast cancer oncotarget.comA target in specific cancer types with altered amino acid metabolism.
SLC38A5 Triple-negative breast cancer biorxiv.orgA potential target due to its role in amino acid uptake and macropinocytosis.

Development of Nanocarrier-Based Delivery Strategies

Nanocarriers offer a versatile platform for improving the delivery of chemotherapeutic agents like this compound. mdpi.commdpi.com These systems can protect the drug from degradation, improve its solubility, and facilitate its accumulation at the tumor site through various targeting mechanisms. nih.govmdpi.com

Passive Targeting via Enhanced Permeability and Retention (EPR) Effect

Passive targeting relies on the unique pathophysiology of solid tumors, specifically their leaky vasculature and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. nih.govnih.gov Nanoparticles, typically within a specific size range (around 40 to 400 nm), can extravasate through the gaps in the tumor blood vessels and accumulate in the tumor interstitium due to the impaired lymphatic clearance. mdpi.commdpi.com This leads to a higher concentration of the nanocarrier-encapsulated this compound at the tumor site compared to healthy tissues, thereby enhancing its anticancer efficacy while reducing systemic toxicity. nih.govmdpi.com The EPR effect is a fundamental principle guiding the development of nanomedicines for cancer therapy. nih.gov

Active Targeting through Ligand-Receptor Interactions

Active targeting strategies aim to further enhance the specificity of drug delivery by modifying the surface of nanocarriers with ligands that bind to specific receptors overexpressed on cancer cells. researchgate.netresearchgate.net This ligand-receptor interaction can trigger receptor-mediated endocytosis, leading to the internalization of the nanocarrier and its payload into the cancer cell. researchgate.netnih.gov

Commonly used ligands include:

Antibodies: Highly specific for their target antigens, antibodies can be used to target receptors like the epidermal growth factor receptor (EGFR). mdpi.com

Peptides: Smaller than antibodies, peptides offer advantages such as lower immunogenicity and easier synthesis. nih.gov The RGD peptide, for example, targets αvβ3 integrin, which is highly expressed on tumor vasculature. nih.gov

Aptamers: These are short single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. mdpi.com

Small Molecules: Molecules like folic acid can be used to target the folate receptor, which is overexpressed in various cancers. nih.gov

By functionalizing nanocarriers carrying this compound with such ligands, it is possible to achieve a more precise delivery to the tumor cells, potentially overcoming drug resistance mechanisms. nih.gov

Application of Polymeric and Lipid-Based Nanoparticles

A variety of materials can be used to construct nanocarriers for drug delivery, with polymeric and lipid-based nanoparticles being among the most extensively studied. nih.govthno.org

Polymeric nanoparticles are formed from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA). mdpi.comscispace.com These nanoparticles can encapsulate both hydrophobic and hydrophilic drugs, offering controlled and sustained release profiles. mdpi.comfrontierspartnerships.org Their surfaces can be readily modified for active targeting. scispace.com

Lipid-based nanoparticles , including liposomes and solid lipid nanoparticles (SLNs), are composed of lipids that are generally biocompatible. nih.govgsconlinepress.com Liposomes are vesicular structures with an aqueous core and a lipid bilayer, allowing for the encapsulation of both water-soluble and lipid-soluble drugs. thno.orggsconlinepress.com SLNs are made from solid lipids and offer advantages such as improved stability and controlled drug release. nih.gov Both types of lipid-based carriers have shown promise in delivering anticancer drugs. nih.gov

Nanocarrier TypeKey FeaturesExamples of Materials
Polymeric Nanoparticles Biodegradable, controlled release, surface modifiable mdpi.comscispace.comfrontierspartnerships.orgPoly(lactic-co-glycolic acid) (PLGA), Poly(ε-caprolactone) (PCL) scispace.com
Liposomes Encapsulate hydrophilic and hydrophobic drugs, biocompatible thno.orggsconlinepress.comPhospholipids, Cholesterol thno.org
Solid Lipid Nanoparticles (SLNs) High stability, controlled release, good for lipophilic drugs nih.govnih.govTriglycerides, Fatty acids nih.gov
Nanostructured Lipid Carriers (NLCs) Higher drug loading capacity and stability compared to SLNs nih.govSolid and liquid lipids nih.gov

Enzyme-Responsive Drug Release Systems

To further enhance the specificity of drug release at the tumor site, enzyme-responsive delivery systems are being developed. These systems are designed to release their therapeutic cargo in response to the enzymatic activity that is often elevated in the tumor microenvironment. researchgate.netfrontiersin.org Many tumors overexpress certain enzymes, such as matrix metalloproteinases (MMPs), cathepsins, and esterases. researchgate.netfrontiersin.org

Enzyme-responsive nanocarriers can be designed in several ways. One approach involves incorporating enzyme-cleavable linkers that connect the drug to the nanocarrier or are part of the nanocarrier's structure. researchgate.net When the nanocarrier reaches the tumor, the overexpressed enzymes cleave these linkers, triggering the release of this compound. For example, a nanocarrier could be designed with a peptide sequence that is a substrate for an MMP. researchgate.net Upon cleavage by the MMP, the nanocarrier would disassemble or undergo a conformational change, releasing the drug. researchgate.net This strategy ensures that the drug is released preferentially at the site of action, increasing its therapeutic efficacy and reducing off-target effects. semanticscholar.org

Investigation of Other Stimuli-Responsive Delivery Mechanisms (e.g., pH-responsive)

Besides enzymes, other stimuli present in the tumor microenvironment can be exploited for targeted drug delivery. The extracellular environment of many solid tumors is slightly acidic (pH 6.5-6.8) compared to normal tissues (pH 7.4). nih.gov This pH difference can be used to trigger the release of drugs from pH-responsive nanocarriers. nih.govresearchgate.net

pH-sensitive polymers, such as poly(β-amino esters), can be used to create nanoparticles that are stable at physiological pH but undergo a structural change or dissolution in the acidic tumor microenvironment, leading to drug release. nih.govrsc.org This can be achieved through the protonation of amine groups in the polymer backbone at lower pH, which increases the polymer's solubility and causes the nanocarrier to swell or disassemble. nih.gov This approach allows for the controlled release of this compound specifically within the tumor, enhancing its local concentration and therapeutic effect. dovepress.com

An in-depth examination of the analytical methodologies for the detection and quantification of the chemical compound this compound and its related metabolites within biological matrices reveals a landscape of sophisticated and evolving techniques. While direct research on this compound is limited, a robust body of work on its parent compound, melphalan, provides a strong foundation for understanding the analytical challenges and solutions. These methods are critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The complexity of biological samples, such as plasma, urine, and tissue, necessitates advanced sample preparation, high-resolution chromatographic separation, and sensitive, specific detection.

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Cellular and Molecular Mechanisms Driving Selective Action

The selective action of beta-Alanylmelphalan is predicated on its design as a pro-drug that preferentially targets cancer cells. ontosight.ai The addition of a beta-alanine moiety to melphalan is intended to exploit the metabolic machinery of tumor cells, particularly those with high expression of amino acid transporters. ontosight.ai Future research must comprehensively map these transport mechanisms. Identifying the specific transporters responsible for the uptake of this compound is a critical step. The potential involvement of small peptide transport systems has been suggested and warrants further investigation to confirm their role and specificity in cancer cells versus normal tissues. nih.govresearchgate.net

Once inside the cell, this compound is converted to melphalan, which then exerts its cytotoxic effect by alkylating DNA, disrupting replication, and inducing cell death. ontosight.ai A crucial area of future study is the enzymatic control of this conversion. For melanocytotoxic agents, the enzyme tyrosinase is often a key factor in their selective action, as it can convert substrates into cytotoxic quinones within the target melanocytes or melanoma cells. nih.govnii.ac.jp Investigating whether tyrosinase or other tumor-specific enzymes play a role in the bioactivation of this compound within melanoma cells is essential. Understanding the kinetics and regulation of these activating enzymes could reveal why some tumors are more sensitive to the drug than others.

Furthermore, elucidating the downstream molecular consequences of this compound treatment is necessary. This includes detailed analysis of the DNA damage response, cell cycle arrest, and the specific apoptotic or necrotic cell death pathways that are triggered. core.ac.uk Research should aim to create a complete molecular profile of the drug's action, from cellular uptake to ultimate cytotoxicity, to fully understand and exploit its selective properties.

Design and Synthesis of Next-Generation this compound Analogs with Enhanced Specificity

Building on the foundation of this compound, the design and synthesis of next-generation analogs offer a promising avenue for improving therapeutic outcomes. The primary goals are to enhance specificity for tumor cells, increase potency, and overcome potential resistance mechanisms. ontosight.ai The synthesis of the parent compound involves reacting melphalan with beta-alanine. ontosight.ai Future synthetic strategies can explore modifications to both the peptide carrier and the cytotoxic payload.

One approach involves creating analogs with different amino acids or short peptide chains to target a wider or more specific range of cellular transport systems. researchgate.net For instance, synthesizing analogs with varying lipophilicity and stability could improve cell penetration and bioavailability, as has been demonstrated with other targeted agents like N-propionyl-4-S-cysteaminylphenol (NPr-CAP). nii.ac.jp

Another strategy is to alter the alkylating agent itself or to conjugate melphalan to different peptide carriers that target other unique features of cancer cells. This could involve creating porphyrin-peptide conjugates for photodynamic therapy applications or developing analogs that are less susceptible to deactivation by cellular defense mechanisms. researchgate.net The synthesis of beta-ketophosphonate analogs of aminoacyl adenylates has shown that subtle structural changes can dramatically alter binding affinity and selectivity for target enzymes, providing a model for the kind of precision that could be applied to this compound analogs. nih.gov These new molecules would require rigorous testing to characterize their chemical properties, stability, and cytotoxic profiles.

Integration of this compound into Multi-Modal Therapeutic Strategies

A key area for investigation is the combination of this compound with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like PD-1 or PD-L1 inhibitors, which are a mainstay in melanoma treatment. plos.orgnih.gov The cytotoxic effect of this compound could lead to the release of tumor antigens, priming the immune system and making the tumor more susceptible to an ICI-mediated T-cell attack. Chronic stress-induced beta-adrenergic receptor (β-AR) signaling has been shown to promote a pro-tumoral immunophenotype, and blocking these pathways may augment the therapeutic response of ICIs. nih.gov

Furthermore, combining this compound with other targeted therapies could be beneficial. For melanomas with specific genetic profiles, such as BRAF mutations, a combination with BRAF/MEK inhibitors could provide a dual-pronged attack on tumor growth and survival pathways. nih.govmdpi.com Other potential combinations could involve radiotherapy, where this compound acts as a radiosensitizer, or pairing with agents that inhibit DNA repair mechanisms, thereby amplifying the DNA-damaging effects of the alkylating payload. The design of nanohybrid structures carrying multiple therapeutic agents also presents a novel platform for delivering multi-modal therapy directly to the tumor site. mdpi.com

Utilization of Advanced Preclinical Models (e.g., Organoids, Patient-Derived Xenografts)

To accelerate the translation of new this compound-based therapies from the laboratory to the clinic, the use of advanced preclinical models is indispensable. Traditional two-dimensional cell cultures and standard animal models often fail to capture the complexity and heterogeneity of human tumors, leading to high attrition rates for new drugs. cellnatsci.comcarcinotech.com

Patient-derived xenografts (PDX), created by implanting patient tumor tissue into immunodeficient mice, and patient-derived organoids (PDOs), which are three-dimensional cultures grown from patient tumor cells, offer far more predictive models. cancer.govnih.govplos.org These models maintain the genetic and pathophysiological characteristics of the original tumor, making them ideal for efficacy and drug screening studies. cellnatsci.comhuborganoids.nl

For this compound and its next-generation analogs, PDX and PDO platforms can be used to:

Evaluate Efficacy: Test the anti-tumor activity across a diverse biobank of models representing different cancer subtypes and individual patient variability. plos.orgcrownbio.com

Study Resistance: Investigate why some tumors are inherently resistant or develop resistance to treatment over time.

High-Throughput Screening: Utilize PDOs for large-scale screening of new analogs and combination therapies to quickly identify the most promising candidates. nih.govhuborganoids.nlmdpi.com

Personalized Medicine: Potentially use a patient's own organoid model to predict their individual response to a this compound-based regimen. cellnatsci.com

These advanced models bridge the gap between in vitro experiments and human clinical trials, providing a more accurate and reliable pathway for drug development. carcinotech.comswissbiotech.org

Development of Biomarkers for Predicting Preclinical Response and Targeted Delivery

The effectiveness of a targeted therapy like this compound is contingent on the presence of its specific target in cancer cells. Therefore, the development of robust biomarkers is essential for identifying patients who are most likely to benefit from treatment. nih.gov

The most direct biomarker for this compound would be the expression level of the specific amino acid or peptide transporters responsible for its uptake. ontosight.ai Future research should focus on identifying these transporters and developing validated assays, such as immunohistochemistry (IHC) or gene expression profiling, to measure their levels in tumor biopsies. nih.gov High transporter expression could predict a favorable response to the drug.

For melanoma, tyrosinase activity itself could serve as a biomarker of both target presence and enzymatic activation capability. nii.ac.jpcore.ac.uk Methods to measure tyrosinase activity in tumor tissue could help stratify patients for treatment with agents that are activated by this enzyme. nih.gov

In the context of multi-modal therapy, biomarkers for the partner drug are also crucial. For example, when combining with immunotherapy, the expression of PD-L1, tumor mutational burden (TMB), and specific gene expression signatures associated with immune response can help predict the efficacy of the combination. mdpi.com Advanced models like PDOs and PDX are invaluable tools for the discovery and validation of these predictive biomarkers, as they allow for the direct correlation of molecular features with drug response in a patient-relevant system. cellnatsci.comnih.gov Ultimately, a composite biomarker panel may provide the most accurate prediction of treatment success. nih.gov

Compound and Protein Table

NameTypeFunction/Relevance
This compoundDipeptide DrugA targeted chemotherapeutic agent; derivative of melphalan. ontosight.ainih.gov
MelphalanAlkylating AgentThe cytotoxic component of this compound that damages DNA. ontosight.ainih.gov
TyrosinaseEnzymeKey enzyme in melanin synthesis; potential activator of targeted drugs in melanoma cells. nii.ac.jpwikipedia.orgplos.org
N-propionyl-4-S-cysteaminylphenol (NPr-CAP)Tyrosinase SubstrateAn analog designed for enhanced melanocytotoxicity. nii.ac.jpcore.ac.uk
PD-1 (Programmed cell death-1)Protein (Receptor)An immune checkpoint receptor on T-cells. plos.orgnih.gov
PD-L1 (Programmed death-ligand 1)Protein (Ligand)Ligand for PD-1, often expressed on tumor cells. plos.org
BRAFProtein (Kinase)A protein often mutated in melanoma, target of specific inhibitors. nih.govmdpi.com
MEKProtein (Kinase)A protein in the MAPK signaling pathway, often targeted in combination with BRAF inhibitors. nih.govmdpi.com
beta-CateninProteinComponent of the WNT signaling pathway, implicated in cancer development and immunotherapy resistance. mdpi.com
VemurafenibDrug (BRAF inhibitor)A targeted therapy for BRAF-mutated melanoma. nih.gov
CobimetinibDrug (MEK inhibitor)A targeted therapy used in combination with BRAF inhibitors. nih.gov

Q & A

Q. What are the established experimental protocols for synthesizing beta-Alanylmelphalan, and how can researchers ensure reproducibility?

this compound synthesis typically involves coupling melphalan with beta-alanine via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

  • Reagent selection : Use protected amino acids (e.g., Fmoc-beta-alanine) and coupling agents like HBTU/HOBt.
  • Characterization : Validate purity via HPLC (≥95%) and structural confirmation via NMR (e.g., ¹H/¹³C) and mass spectrometry (MS) .
  • Reproducibility : Document reaction parameters (temperature, solvent ratios, catalyst concentrations) and batch-specific variations (e.g., salt content, impurities) to minimize inconsistencies .

Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxicity in cancer cell lines?

  • Cell line selection : Use validated models (e.g., multiple myeloma RPMI-8226 or melanoma A375) with documented sensitivity to alkylating agents.
  • Dosage optimization : Conduct dose-response curves (0.1–100 µM) over 48–72 hours, using MTT or ATP-based viability assays.
  • Controls : Include melphalan as a comparator and vehicle controls (e.g., DMSO ≤0.1%) to isolate compound-specific effects .

Q. What analytical methods are critical for confirming this compound’s stability in physiological buffers?

  • Stability assays : Incubate the compound in PBS (pH 7.4) or serum-containing media at 37°C.
  • Quantification : Use LC-MS/MS to monitor degradation products over 24–72 hours.
  • Data interpretation : Calculate half-life (t½) and compare degradation kinetics to melphalan to assess structural resilience .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in xenograft models be systematically addressed?

  • Meta-analysis : Aggregate data from ≥5 independent studies, stratifying by tumor type, dosing regimen (e.g., 10–50 mg/kg), and endpoint (tumor volume reduction vs. survival).
  • Variable isolation : Control for host factors (e.g., immune status) and pharmacokinetic variables (bioavailability, metabolite profiling) .
  • Statistical rigor : Apply mixed-effects models to account for inter-study heterogeneity and adjust for publication bias .

Q. What experimental strategies can elucidate this compound’s mechanism of action in drug-resistant cancers?

  • Transcriptomic profiling : Perform RNA-seq on treated vs. untreated resistant cell lines to identify dysregulated pathways (e.g., DNA repair genes, apoptosis regulators).
  • Functional validation : Use CRISPR/Cas9 knockouts of candidate targets (e.g., MGMT or ALDH1A1) to assess chemosensitization effects .
  • Comparative studies : Co-administer this compound with resistance modulators (e.g., PARP inhibitors) to evaluate synergy .

Q. How should researchers optimize this compound’s therapeutic window in preclinical models?

  • Toxicity profiling : Monitor organ-specific toxicity (e.g., bone marrow suppression, hepatotoxicity) in BALB/c mice using histopathology and serum biomarkers (ALT, creatinine).
  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Establish correlations between plasma concentrations (AUC0–24h) and tumor regression metrics.
  • Dose fractionation : Test split-dose regimens to mitigate cumulative toxicity while maintaining efficacy .

Q. What methodologies are recommended for resolving contradictions in this compound’s DNA alkylation specificity?

  • DNA adduct mapping : Use ³²P-postlabeling or LC-MS/MS to identify preferential alkylation sites (e.g., guanine N7 vs. O6 positions).
  • Comparative genomics : Analyze adduct patterns in isogenic cell lines with varying DNA repair capacities (e.g., BRCA1-proficient vs. deficient) .
  • Molecular dynamics simulations : Model this compound-DNA interactions to predict binding affinities and steric effects .

Methodological and Data Analysis Questions

Q. How can researchers ensure robust statistical power in this compound combination therapy studies?

  • Sample size calculation : Use G*Power to determine cohort sizes based on effect size (Cohen’s d ≥0.8), α=0.05, and β=0.2.
  • Multivariate analysis : Apply ANOVA with Tukey’s post hoc test to compare monotherapy vs. combination arms .
  • Pre-registration : Publish protocols on platforms like Open Science Framework to reduce outcome reporting bias .

Q. What frameworks are effective for integrating multi-omics data to study this compound’s off-target effects?

  • Data integration : Combine proteomics (e.g., TMT labeling), metabolomics (LC-HRMS), and epigenomics (ChIP-seq) using tools like MetaboAnalyst or STRING.
  • Pathway enrichment : Identify cross-omics pathways (e.g., oxidative stress, nucleotide metabolism) via over-representation analysis (ORA) .
  • Machine learning : Train random forest models to prioritize high-confidence biomarkers from multi-dimensional datasets .

Compliance and Reporting Standards

Q. How should researchers document ethical and reproducibility standards in this compound studies?

  • Animal ethics : Adhere to ARRIVE guidelines for reporting in vivo experiments, including randomization, blinding, and humane endpoints .
  • Data transparency : Deposit raw data (e.g., NMR spectra, survival curves) in repositories like Figshare or Zenodo with unique DOIs .
  • Reagent validation : Provide Certificate of Analysis (CoA) for custom peptides and disclose batch-specific QC metrics (e.g., HPLC traces) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.